molecular formula C4H3Cl2NO2S2 B15239092 (2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride

(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride

Cat. No.: B15239092
M. Wt: 232.1 g/mol
InChI Key: UNWXFVIHJRMHQV-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride is an organosulfur compound with a thiazole ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes. It is characterized by the presence of a chloro group and a methanesulfonyl chloride group attached to the thiazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride typically involves the chlorination of (2-chloro-1,3-thiazol-4-yl)methanol. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The choice of chlorinating agent and solvent, as well as the control of temperature and reaction time, are critical factors in the industrial synthesis of this compound.

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The chloro group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various derivatives. The methanesulfonyl chloride group acts as an electrophile, facilitating the nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride is unique due to the specific positioning of the chloro group and the methanesulfonyl chloride group on the thiazole ring. This unique structure imparts distinct reactivity and properties, making it a valuable intermediate in various chemical synthesis processes .

Properties

Molecular Formula

C4H3Cl2NO2S2

Molecular Weight

232.1 g/mol

IUPAC Name

(2-chloro-1,3-thiazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C4H3Cl2NO2S2/c5-4-7-3(1-10-4)2-11(6,8)9/h1H,2H2

InChI Key

UNWXFVIHJRMHQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)Cl)CS(=O)(=O)Cl

Origin of Product

United States

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